REACTION_CXSMILES
|
CNCC1OC(CSCCN)=CC=1.[CH3:14][NH:15][C:16]([S:21][CH3:22])=[CH:17][N+:18]([O-:20])=[O:19].CC(C)=O>O>[CH3:14][NH:15][CH:16]([S:21][CH3:22])[CH2:17][N+:18]([O-:20])=[O:19]
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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CNCC1=CC=C(O1)CSCCN
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Name
|
|
Quantity
|
7.4 g
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Type
|
reactant
|
Smiles
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CNC(=C[N+](=O)[O-])SC
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
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Smiles
|
O
|
Name
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|
Quantity
|
350 mL
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Type
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reactant
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the solution was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the solvent was removed by distillation at atmospheric pressure until 275 ml of distillate
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Type
|
CUSTOM
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Details
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had been collected
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Type
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ADDITION
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Details
|
Ethanolic hydrogen chloride (2M; 27.5 ml) was added to the residue
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Type
|
CUSTOM
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Details
|
The product (11.0 g) m.p. 161°, was collected
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Type
|
CUSTOM
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Details
|
recrystallised from ethanol as a colourless microcrystalline solid (10.1 g) m.p. 162°
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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CNC(C[N+](=O)[O-])SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |